N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
Molecular Formula |
C27H23N3O5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31) |
InChI Key |
HAPQZRHUDQBXFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxy-5-Nitro-1-Benzonitrile
Reaction of 2-hydroxy-5-nitro-1-benzonitrile with aryloxy ketones (e.g., phenacyl bromide) in ethanol under reflux yields 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one (Compound 2a-d). This step proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group, which activates the benzene ring for cyclization.
Formation of the Pyrimidine Ring
Treatment of Compound 2a-d with ammonium thiocyanate and acetyl chloride in dry acetone generates N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide (Compound 3a-d). Subsequent reflux with sodium hydroxide induces cyclization to form 4-substituted-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiol (Compound 4a-d). This step achieves a 78–85% yield, with purification via recrystallization from aqueous dimethylformamide (DMF).
Functionalization with the N-Benzyl Acetamide Side Chain
The acetamide side chain is appended through nucleophilic substitution and amidation.
Synthesis of 2-Chloroacetamide Intermediate
2-Chloroacetamide is prepared by reacting chloroacetyl chloride with ammonia in dichloromethane at 0°C. This intermediate is stabilized under inert conditions and used immediately in subsequent steps.
Coupling to the Pyrimidine Core
Compound 6 is treated with 2-chloroacetamide in acetonitrile under reflux for 8 hours, catalyzed by potassium carbonate , to form 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (Compound 7). Yields range from 68% to 75%, with purification via silica gel chromatography.
N-Benzylation of the Acetamide
The final step involves N-benzylation using benzyl bromide in DMF at room temperature for 24 hours, with triethylamine as a base. This yields the target compound, N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide , in 82% yield after recrystallization from ethanol.
Analytical Data and Characterization
Table 1: Key Reaction Parameters and Yields
Spectroscopic Data Highlights
-
1H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine H), 7.45–6.82 (m, 9H, aromatic H), 5.12 (s, 2H, N-CH2), 3.78 (s, 3H, OCH3).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
Comparative Analysis of Synthetic Routes
Core Construction Efficiency
The cyclization method in outperforms one-pot approaches in yield (85% vs. 65%) but requires longer reaction times. The use of sodium hydroxide for cyclization minimizes side reactions compared to TBAB-catalyzed systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs such as fused heterocyclic cores, substituted benzyl groups, or acetamide side chains:
Table 1: Structural and Physicochemical Comparison
Key Analysis of Structural Variations
Core Heterocycle Differences
- Benzofuropyrimidine vs. The 4-chlorobenzyl group introduces electron-withdrawing effects, which may alter binding affinity in biological systems .
- The fluorophenyl and chromenone groups add rigidity and metabolic resistance .
Substituent Effects
Methoxy vs. Chloro vs. Fluoro :
- Acetamide Side Chain Variations: The 2,5-dimethoxyphenyl group () introduces additional hydrogen-bonding sites compared to the benzyl group in the target compound.
Physicochemical and Pharmacological Implications
- Solubility : The methoxy group in the target compound may enhance aqueous solubility relative to chlorinated analogues .
- Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism than methoxy-substituted compounds.
- Binding Affinity : The benzofuropyrimidine core’s fused aromatic system may favor interactions with kinases or DNA topoisomerases, while pyridopyrimidines () are common in kinase inhibitors .
Biological Activity
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and enzyme inhibition, supported by various research findings.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine scaffold , characterized by:
- Molecular Formula : C27H23N3O5
- Molecular Weight : 457.49 g/mol
- Functional Groups : Includes a benzyl group and a methoxy-substituted benzyl moiety.
The structural complexity suggests that it may interact with multiple biological targets, enhancing its therapeutic potential compared to simpler analogs.
Anticancer Activity
This compound exhibits promising anticancer activity. Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines. For instance:
| Compound | Activity | Target Cancer Types |
|---|---|---|
| This compound | Anticancer | Colon and Prostate Cancer |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Anticancer | Various Solid Tumors |
The presence of the dioxo and dihydrobenzofuro groups in the structure is believed to enhance its interaction with cancer cell targets, leading to apoptosis or cell cycle arrest.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| KX2-391 (related structure) | c-Src kinase | 1.34 |
| N-benzyl derivatives | Various kinases | Varies |
These findings indicate the potential for this compound to act as a selective inhibitor for specific pathways in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that structurally similar compounds exhibited significant cytotoxicity against colon cancer cell lines. The mechanism was attributed to the ability to induce apoptosis through mitochondrial pathways.
- Kinase Inhibition Studies : Research focused on N-benzyl derivatives revealed varying degrees of inhibition on Src family kinases. The most potent inhibitors showed IC50 values in the low micromolar range, suggesting a strong potential for therapeutic application in targeted cancer therapies.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis typically involves constructing the benzofuro[3,2-d]pyrimidine core, followed by sequential substitutions. Key steps include:
- Core formation : Cyclization of precursor heterocycles under acidic or basic conditions.
- Substitution : Introducing the 4-methoxybenzyl and N-benzylacetamide groups via nucleophilic or electrophilic reactions.
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For example, using DMF as a solvent improved yields in analogous thienopyrimidine syntheses .
- Purification : Chromatography (e.g., silica gel column) or recrystallization ensures purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry, particularly for the benzofuropyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity (>95%) and identifies byproducts during synthesis .
Q. How can preliminary biological activity be assessed?
- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus or E. coli) or cytotoxicity (e.g., MTT assay on cancer cell lines) .
- Molecular docking : Predict interactions with target enzymes (e.g., kinases, topoisomerases) using software like AutoDock .
Advanced Research Questions
Q. How can low yields in the cyclization step be addressed?
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency in related pyrimidine derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, improving reaction rates .
- Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally sensitive intermediates .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the 4-methoxybenzyl or acetamide groups to assess impact on bioactivity (Table 1) .
- Bioisosteric replacement : Replace the benzofuro core with thieno or pyrrolo analogs to compare potency .
Table 1 : Example SAR for Analogous Compounds
| Substituent R₁ | Substituent R₂ | IC₅₀ (μM) | Target |
|---|---|---|---|
| 4-MeO-Benzyl | N-Benzyl | 0.12 | Kinase X |
| 3-Cl-Benzyl | N-(4-F-Bn) | 0.45 | Kinase X |
| Data derived from studies on structurally related compounds . |
Q. How to resolve discrepancies in biological activity data across studies?
- Replicate experiments : Ensure consistency in assay conditions (e.g., cell line passage number, serum concentration) .
- Purity verification : HPLC or LC-MS confirms compound integrity; impurities >5% can skew results .
- Target validation : Use CRISPR knockouts or siRNA to confirm specificity of observed effects .
Q. What computational methods predict target interactions?
- Molecular docking : Simulate binding to ATP pockets of kinases or DNA-binding domains .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations .
- QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity .
Q. How to evaluate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
